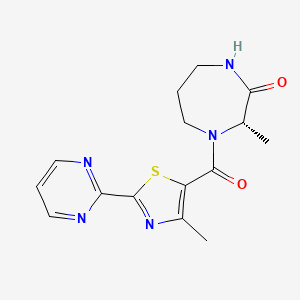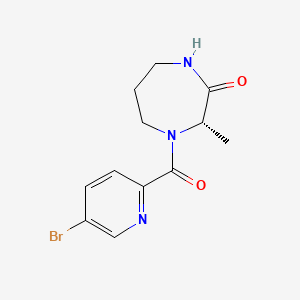![molecular formula C17H21N5O2 B7352297 (3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one, also known as MTDP, is a synthetic compound that belongs to the class of diazepines. It has been studied for its potential applications in medical research as a modulator of certain biological pathways.
Mecanismo De Acción
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one exerts its effects through modulation of GABA-A receptors. It acts as a positive allosteric modulator, enhancing the activity of the receptor and increasing the inhibitory effects of GABA. This results in a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to improve cognitive function and memory retention. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one has several advantages for lab experiments, including its potency and selectivity for GABA-A receptors. It also has a relatively long half-life, allowing for sustained effects. However, the limitations of this compound for lab experiments include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on (3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one. One area of interest is its potential use as a therapeutic agent for anxiety disorders and epilepsy. Another area of research is its potential use as a tool for studying the role of GABA-A receptors in neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its synthesis and formulation for medical use.
Conclusion:
This compound is a synthetic compound that has been studied for its potential applications in medical research. It acts as a positive allosteric modulator of GABA-A receptors, resulting in anxiolytic and anticonvulsant effects. While there are limitations to its use in lab experiments, this compound has several potential future directions for research, including its use as a therapeutic agent and a tool for studying neurological disorders.
Métodos De Síntesis
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one can be synthesized through a multistep process involving the reaction of 1,2,4-triazole with 3-methyl-4-pentenoic acid, followed by cyclization and acetylation. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one has been studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as GABA-A receptors, which are involved in the regulation of anxiety and sleep. This compound has also been studied for its potential use as an anticonvulsant and anxiolytic agent.
Propiedades
IUPAC Name |
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-15(19-20-22(12)14-7-4-3-5-8-14)11-16(23)21-10-6-9-18-17(24)13(21)2/h3-5,7-8,13H,6,9-11H2,1-2H3,(H,18,24)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXSTIWIENCGHH-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)CC2=C(N(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)CC2=C(N(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-methyl-4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352217.png)
![(3S)-4-[3-(2-chlorophenoxy)propanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352225.png)
![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)
![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)

![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)

![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)